Phenol red
Overview
Description
Phenol red is a chemical compound that has been extensively studied due to its diverse applications in various fields. It is commonly used as a pH indicator in cell culture media and has been found to exhibit estrogenic activity, which has implications for the study of estrogen-responsive cells in culture . Additionally, phenol red has been identified as a weak antagonist of thromboxane A2/prostaglandin H2 receptors, which has implications for vascular and platelet function .
Synthesis Analysis
The synthesis of phenol red-modified materials has been explored for various applications. For instance, phenol red has been incorporated into mesoporous silica matrix nano-structures for pH sensing, where its interaction with the silica matrix was confirmed by various analytical techniques . Moreover, phenol red has been used to accelerate the cross-linking of silk tyrosine in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H2O2), resulting in the formation of phenol red-silk tyrosine cross-linked hydrogels .
Molecular Structure Analysis
The molecular structure of phenol red plays a crucial role in its function and interactions. For example, the electropolymerization of phenol red involves the redox-active quinone methide sector in its structure, which is central to the polymerization process . Additionally, the molecular dynamics simulations have shown that phenol red molecules bind to the protofibrils of an amyloidogenic hexapeptide through both hydrophobic and aromatic contacts, which is significant for understanding its inhibitory effects on fibril formation .
Chemical Reactions Analysis
Phenol red undergoes various chemical reactions that are significant for its applications. It can be oxidatively converted into a resonance-stabilized phenoxy radical, which acts as a mediator in the laccase-catalyzed oxidation of lignin models . Furthermore, phenol red undergoes oxidative halogenation via myeloperoxidase (MPO), leading to the formation of mono- and di-halogenated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenol red have been characterized in different studies. The optical and dispersion properties of thermally deposited phenol red thin films have been investigated, revealing the influence of annealing on the structural and optical properties . Additionally, the interaction of phenol red with the protofibril-like oligomers of an amyloidogenic hexapeptide has been studied, providing insights into its solubility and binding affinity .
Scientific Research Applications
1. Biological Model Studies
Phenol red has been used in studies involving zebrafish embryos, a valuable biological model for research in biomedicine, pharmacology, and toxicology. For example, liquid chromatography and high-resolution mass spectrometry were employed to identify phenolic compounds in zebrafish embryos exposed to red wine extract, demonstrating the utility of phenol red in biological model studies (Vallverdú-Queralt et al., 2015).
2. pH Measurement in Cell Culture
Phenol red is commonly used as a visual pH indicator in cell culture mediums. Its color changes from darker red to orange-yellowish as the pH shifts from neutral to acidic. This property has been utilized in the development of specialized colorimeters for phenol red pH measurement, enhancing precision in cell culture monitoring (Louis et al., 2022).
3. Estrogenic Activity Analysis
Research has explored the weak estrogenic activity of phenol red, particularly in relation to LH secretion in cultivated rat pituitary cells. This finding is significant for studies concerning estrogen and antiestrogen effects in various biological contexts (Ortmann et al., 1990).
4. Development of Cross-Linked Hydrogels
Phenol red has been incorporated into the development of silk tyrosine cross-linked hydrogels. These hydrogels are cytocompatible and useful for pH sensing in phenol red-free systems, cellular microenvironments, and bioreactors (Sundarakrishnan et al., 2016).
5. Neurological Research
In neurological research, phenol red has been observed to influence epileptiform burst neuronal activities in primary hippocampal culture, highlighting its potential impact on neuronal function and development (Liu et al., 2013).
6. Water Treatment Studies
Phenol red has been studied in the context of water treatment, particularly its adsorption on graphene oxide-Fe3O4 hybrids. This research is crucial for understanding the removal of cytotoxic dyes from water systems near textiles and leather industries (Badhai et al., 2020).
7. Colorimetric Detection in Cancer Research
The relationship between phenol red color changes and the growth of cancer cells has been investigated. This research demonstrates the potential of phenol red as a colorimetric marker in identifying and studying cancer cells (Amran et al., 2019).
8. Electrochemical Studies
Phenol red has been used in electrochemical studies, such as the electropolymerization of phenol red by cyclic voltammetry and its catalytic reactions towards certain compounds. This application is relevant in analytical chemistry for the development of sensors and electrodes (Hsieh & Whang, 2017).
9. Investigation in Photosynthesis
In photosynthesis research, phenol red has been used as an artificial electron acceptor in spinach chloroplasts. This application is important for understanding the mechanisms of photosynthesis and related energy transfer processes (Fiolet & Van De Vlugt, 1975).
10. Optical Fiber Sensing
Phenol red has been utilized in the development of optical fiber sensors for pH detection, indicating its applicability in sensor technology and environmental monitoring (Bacci et al., 1989).
Safety And Hazards
Phenol red is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust or fumes, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Future Directions
Phenol red has been used in various medical and cell biology tests . It has also been studied for its degradation using advanced oxidation processes . Furthermore, it has been used in the quantitative detection of phenol red by surface enhanced Raman spectroscopy . These studies suggest that phenol red has potential applications in environmental science and analytical chemistry.
properties
IUPAC Name |
4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19/h1-12,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBBZDIHDAJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022408 | |
Record name | Phenol red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, red solid; Available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |
Record name | Phenol red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1977 | |
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Product Name |
Phenol red | |
CAS RN |
143-74-8 | |
Record name | Phenol red | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenolsulfonphthalein [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenolsulfonphthalein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENOL RED | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol red | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENOLSULFONPHTHALEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6G9Y0J1OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.